2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-phenylpropan-1-ol with acetic anhydride to form the oxazole ring, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: A closely related compound with similar chemical properties.
4-(2-Hydroxyethyl)-5-methyl-2-phenyloxazole: Another oxazole derivative with comparable reactivity.
5-Methyl-2-phenyl-1,3-oxazole: A simpler oxazole compound without the ethan-1-ol group.
Uniqueness
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the ethan-1-ol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, also known by its CAS number 103788-65-4, is a compound characterized by a unique oxazole ring structure. Its molecular formula is C12H13NO2, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Property | Value |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
CAS Number | 103788-65-4 |
IUPAC Name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol |
Synonyms | 2-(5-methyl-2-phenyloxazol-4-yl)ethanol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including this compound. Research indicates that compounds with oxazole rings exhibit significant antibacterial and antifungal activities.
Antibacterial Properties
A study conducted on oxazole derivatives demonstrated that several compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . Specifically, derivatives similar to this compound showed inhibition zones ranging from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL .
Antifungal Properties
In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. For instance, MIC values against Candida albicans were reported at concentrations of 16.69 to 78.23 µM . The efficacy of these compounds suggests that structural modifications can enhance their bioactivity.
Study on Antimicrobial Activity
In a comparative study of various oxazole derivatives, researchers synthesized multiple compounds and tested their antimicrobial properties. The results indicated that the presence of hydroxyl groups significantly improved the inhibitory action against bacterial strains . For example:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | E. coli | 0.0195 |
Compound B | S. aureus | 0.0048 |
Compound C | C. albicans | 0.039 |
This study underscores the potential of modifying the oxazole structure to optimize biological activity.
The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular functions through interaction with microbial enzymes . Further research is needed to elucidate the precise mechanisms underlying its antimicrobial effects.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHQBLLIBQGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352394 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-65-4 | |
Record name | 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103788-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103788-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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